1-[3-FLUORO-4-(4-METHYLPIPERIDINO)PHENYL]-1-PROPANONE
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Overview
Description
1-[3-Fluoro-4-(4-methylpiperidino)phenyl]-1-propanone is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom and a methylpiperidine group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-[3-fluoro-4-(4-methylpiperidino)phenyl]-1-propanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a fluorophenyl boronic acid with a piperidine derivative in the presence of a palladium catalyst and a base.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
1-[3-Fluoro-4-(4-methylpiperidino)phenyl]-1-propanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the piperidine nitrogen, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Fluoro-4-(4-methylpiperidino)phenyl]-1-propanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including pain management and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 1-[3-fluoro-4-(4-methylpiperidino)phenyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may interact with opioid receptors to produce analgesic effects or inhibit specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
1-[3-Fluoro-4-(4-methylpiperidino)phenyl]-1-propanone can be compared with other similar compounds, such as:
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound also contains a piperidine moiety and is studied for its analgesic potential.
3-Fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide: Another fluorinated piperidine derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methylpiperidine groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-3-15(18)12-4-5-14(13(16)10-12)17-8-6-11(2)7-9-17/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJOVIJJXPEGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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